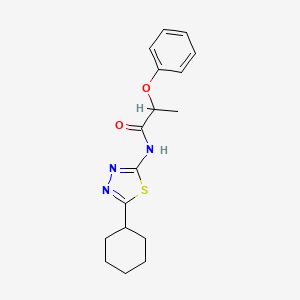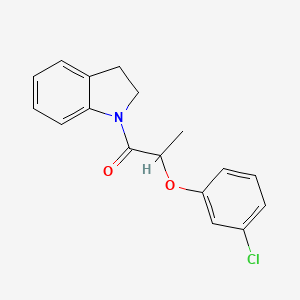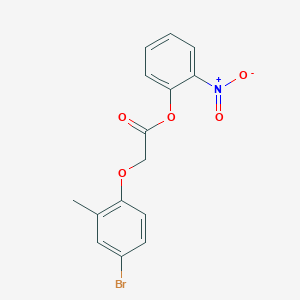![molecular formula C22H23NO3 B4033160 5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4033160.png)
5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole-1,3-dione family. This compound is characterized by its unique structure, which includes a hexahydro-1H-isoindole-1,3(2H)-dione core substituted with a 5-methyl group and a 4-(4-methylphenoxy)phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, 4-bromophenylacetic acid, and hexahydro-1H-isoindole-1,3(2H)-dione.
Formation of 4-(4-methylphenoxy)phenylacetic acid: This intermediate is prepared by reacting 4-methylphenol with 4-bromophenylacetic acid in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is refluxed for several hours to yield the desired product.
Cyclization: The intermediate is then subjected to cyclization with hexahydro-1H-isoindole-1,3(2H)-dione under acidic conditions, typically using a strong acid like hydrochloric acid, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the isoindole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it may act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds with similar isoindole-1,3-dione cores but different substituents.
N-substituted isoindole-1,3-diones: Variants with different N-substituents that may exhibit different biological activities.
Uniqueness
5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylphenoxy group and a hexahydro-isoindole core makes it a valuable compound for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-2-[4-(4-methylphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-14-3-8-17(9-4-14)26-18-10-6-16(7-11-18)23-21(24)19-12-5-15(2)13-20(19)22(23)25/h3-4,6-11,15,19-20H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQKRHRXTIMFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B4033088.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B4033091.png)
![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4033093.png)

![2-(4-fluorophenyl)-2-oxoethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4033112.png)
![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B4033116.png)
![6-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4033121.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1,2-diphenylethanone](/img/structure/B4033130.png)

![N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B4033143.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4033149.png)
![N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B4033152.png)

